10-Benzhydrylidene-4-cyclohexyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Overview
Description
10-Benzhydrylidene-4-cyclohexyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a polycyclic compound known for its diverse biological activities. This compound belongs to the class of cyclic imides, which are known for their wide range of applications in the pharmaceutical industry due to their biological activity .
Scientific Research Applications
10-Benzhydrylidene-4-cyclohexyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the production of polymers and other industrial materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzhydrylidene-4-cyclohexyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves the reaction of N-substituted maleimide with cyclopentadiene through an intramolecular 2,3-dipolar cycloaddition reaction . This method allows for the simultaneous construction of two rings, making it an efficient approach for synthesizing structurally complex fused heterocycles.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
10-Benzhydrylidene-4-cyclohexyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azatricyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imide derivatives, while reduction can produce reduced forms of the compound .
Mechanism of Action
The mechanism of action of 10-Benzhydrylidene-4-cyclohexyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with cellular components. The compound is believed to influence cell membrane permeability, leading to its antibacterial and antifungal effects . Additionally, its structure allows it to bind to specific molecular targets, such as enzymes involved in viral replication, contributing to its antiviral activity .
Comparison with Similar Compounds
Similar Compounds
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: This compound shares a similar polycyclic structure and exhibits comparable biological activities.
1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Known for its anti-cancer and anti-angiogenesis properties.
Properties
IUPAC Name |
10-benzhydrylidene-4-cyclohexyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO2/c30-27-25-21-16-17-22(26(25)28(31)29(27)20-14-8-3-9-15-20)24(21)23(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,16-17,20-22,25-26H,3,8-9,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZXUBOONOOODW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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